tert-Butyl2-amino-3-(6-fluoropyridin-3-yl)propanoate
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Overview
Description
tert-Butyl2-amino-3-(6-fluoropyridin-3-yl)propanoate is a synthetic organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized through various methods, including the Balz-Schiemann reaction, which involves the diazotization of an amino pyridine followed by fluorination.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a suitable amino acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted fluoropyridine derivatives.
Scientific Research Applications
tert-Butyl2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of these targets, depending on the specific context . The pathways involved often include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- 6-Fluoro-3-pyridinylboronic acid
Uniqueness
tert-Butyl2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17FN2O2 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3 |
InChI Key |
YEIDBANZYBXHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)F)N |
Origin of Product |
United States |
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